(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one
CAS No.:
Cat. No.: VC15729416
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14ClNO2 |
---|---|
Molecular Weight | 263.72 g/mol |
IUPAC Name | 3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
Standard InChI | InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3 |
Standard InChI Key | ZSPRQLGHBLEWMC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a five-membered isoxazole ring fused with a 4-isopropylbenzylidene group at the 4-position and a chloromethyl substituent at the 3-position. The (4E) configuration indicates the trans spatial arrangement of the benzylidene moiety relative to the isoxazole oxygen.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | (4E)-3-(Chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
Molecular Formula | C₁₄H₁₄ClNO₂ |
Molecular Weight | 263.72 g/mol |
SMILES Notation | CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
InChI Key | ZSPRQLGHBLEWMC-KPKJPENVSA-N |
The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions, while the benzylidene moiety contributes to π-π interactions in biological systems.
Synthesis and Characterization
Conventional Synthesis Routes
The compound is synthesized via a two-step process:
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Condensation: 4-Isopropylacetophenone reacts with hydroxylamine-O-sulfonic acid to form an intermediate oxime.
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Cyclization: Trichloroacetic acid promotes ring closure, yielding the isoxazol-5(4H)-one scaffold.
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Condensation | NH₂OSO₃H, EtOH | 80°C | 72 |
Cyclization | Cl₃CCOOH, CH₂Cl₂ | 25°C | 68 |
Green Chemistry Approaches
Kiyani et al. demonstrated that analogous isoxazol-5(4H)-ones can be synthesized via a one-pot, three-component reaction using hydroxylamine hydrochloride, aryl aldehydes, and β-oxoesters in aqueous media . Catalysts like tetrabutylammonium perchlorate (TBAP) or glycine improved yields to 82–84% under ambient conditions . This method reduces organic solvent use and aligns with sustainable practices.
Biological Activity and Applications
Proteomics Research
The chloromethyl group enables covalent modification of thiol-containing proteins, making the compound a candidate for activity-based protein profiling (ABPP).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, CH=), 4.65 (s, 2H, CH₂Cl), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).
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¹³C NMR: 165.2 (C=O), 152.1 (C=N), 140.3–125.8 (ArC), 44.7 (CH₂Cl).
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) confirm the isoxazolone ring.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
Compound | Substituents | Bioactivity |
---|---|---|
3-Methylisoxazol-5(4H)-one | Methyl at C3 | Antifungal |
4-Benzylidene Derivatives | Aryl at C4 | Anticancer |
This Compound | Chloromethyl, 4-Isopropyl | Protein Modification |
The chloromethyl group distinguishes this compound by enabling covalent protein binding, unlike passive inhibitors .
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